Chlorotrianisene
Overview
Description
Chlorotrianisene, also known as tri-p-anisylchloroethylene (TACE) or as tris(p-methoxyphenyl)chloroethylene, is a synthetic nonsteroidal compound of the triphenylethylene group . It is structurally related to the nonsteroidal estrogen diethylstilbestrol and to the SERMs clomifene and tamoxifen . It was previously used in the treatment of menopausal symptoms and estrogen deficiency in women and prostate cancer in men, among other indications, but has since been discontinued and is now no longer available .
Molecular Structure Analysis
The molecular formula of Chlorotrianisene is C23H21ClO3 . Its molecular weight is 380.9 g/mol . The IUPAC name is 1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene .Chemical Reactions Analysis
Chlorotrianisene may react vigorously with strong oxidizing agents . It can react exothermically with reducing agents (such as alkali metals and hydrides) to release gaseous hydrogen .Physical And Chemical Properties Analysis
Chlorotrianisene appears as small white crystals or white powder . It softens at 226 °F . It is odorless .Scientific Research Applications
Bone Mineral Density Research
Chlorotrianisene has been studied for its influence on bone mineral density (BMD) in oophorectomized rats. Research conducted by Yan Weiwe (2003) demonstrated that chlorotrianisene could inhibit bone loss and delay uterine atrophy induced by oophorectomy. This suggests its potential protective effects on bones, similar to other estrogen preparations (Yan Weiwe, 2003).
Computational Drug Reaction Prediction
A study by C. Harrison (2012) utilized computational methods to predict off-target activities of drugs, including chlorotrianisene. This research identified previously unrecognized side effects of drugs, demonstrating the capacity of computational models in drug research and toxicity prediction (C. Harrison, 2012).
Off-Target Drug Activity
Eugen Lounkine et al. (2012) conducted a study exploring the unintended 'off-targets' of drugs, which can predict adverse reactions. The research included chlorotrianisene and its newly discovered inhibition of cyclooxygenase-1, providing insights into the drug's side effects and interactions (Eugen Lounkine et al., 2012).
Triphenylethylene Derivatives
A publication by H. Adkins and W. Zartman (2020) discussed triphenylethylene, the core chemical structure of chlorotrianisene. This study highlighted its role as an anti-estrogen compound, contributing to our understanding of estrogen receptor modulation and its implications in various physiological processes (H. Adkins & W. Zartman, 2020).
Safety And Hazards
Chlorotrianisene should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSDSIWYFKGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Record name | CHLOROTRIANISENE | |
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DSSTOX Substance ID |
DTXSID1021299 | |
Record name | Chlorotrianisene | |
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Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid | |
Record name | CHLOROTRIANISENE | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L | |
Record name | CHLOROTRIANISENE | |
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Mechanism of Action |
Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
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Product Name |
Chlorotrianisene | |
Color/Form |
CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM | |
CAS RN |
569-57-3 | |
Record name | CHLOROTRIANISENE | |
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Record name | CHLOROTRIANISENE | |
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Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C | |
Record name | CHLOROTRIANISENE | |
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URL | https://www.drugbank.ca/drugs/DB00269 | |
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Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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